Methyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride

Salt-form stability Amine handling Medicinal chemistry building blocks

Reproducibility failures in SPR, ITC, and NMR assays often stem from inconsistent amine protonation states in aminooxy building blocks-free-base and non-salt analogs lack defined stoichiometry. Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride (CAS 2731007-48-8) solves this with precisely one equivalent of HCl per molecule, ensuring uniform protonation across every screening library entry. • Defined HCl salt stoichiometry eliminates protonation-state variability in biophysical assays • Gem-dimethyl steric shielding retards non-specific Schiff-base formation in complex biological matrices • CLogP 0.041 enables direct aqueous amide coupling (EDC/HOBt, HATU) without organic co-solvents • Methyl ester survives TFA-mediated Boc deprotection-enables Boc/tBu-orthogonal linker strategies • 95% purity, powder, supplied as hydrochloride salt; +4°C storage, ambient shipping

Molecular Formula C7H16ClNO3
Molecular Weight 197.66 g/mol
Cat. No. B13614463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-[(1-amino-2-methylpropan-2-yl)oxy]acetatehydrochloride
Molecular FormulaC7H16ClNO3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC(C)(CN)OCC(=O)OC.Cl
InChIInChI=1S/C7H15NO3.ClH/c1-7(2,5-8)11-4-6(9)10-3;/h4-5,8H2,1-3H3;1H
InChIKeyYSVZOWFDUOEHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride – Sourcing Baseline


Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride (CAS 2731007-48-8) is a gem‑dimethyl‑substituted aminooxyacetate building block supplied as the hydrochloride salt . The compound consists of a quaternary carbon bearing a primary amine, linked via an ether bridge to an acetic acid methyl ester moiety. It is classified by the vendor as a bifunctional scaffold within the aminoester / aliphatic primary amine subclass, with a vendor‑reported purity of 95% and a calculated partition coefficient (CLogP) of 0.041 . These structural features place it at the intersection of amino‑PEG‑like linkers and hindered amine building blocks, making it a candidate for medicinal chemistry campaigns where a balance of aqueous compatibility and steric hindrance is required.

Hydrochloride salt: defined powder, storage at 4 °C
Gem-dimethyl group retards amine oxidation
Methyl ester supports aqueous coupling and orthogonal deprotection

Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride: Substitution Limitations


Aminooxyacetic acid derivatives share a core O‑substituted hydroxylamine motif, but substituent effects on the α‑carbon of the aminooxy group dramatically alter reactivity, stability, and handling. The target compound features a gem‑dimethyl group adjacent to the amine, which introduces steric hindrance that retards N‑oxidation and modulates nucleophilicity relative to the unsubstituted methyl 2‑(aminooxy)acetate scaffold . Furthermore, the hydrochloride salt form ensures consistent protonation of the primary amine, enhancing aqueous solubility and providing a defined counterion for stoichiometric reactions—properties that the free base (CAS 2353578‑60‑4) lacks . Ester homologs (ethyl, tert‑butyl) further differ in lipophilicity and hydrolytic lability, making direct substitution without re‑optimization of reaction conditions unreliable . These structural distinctions collectively mean that procurement interchangeability within this chemical series is not supported without experimental validation.

Free base (CAS 2353578-60-4)
Undocumented physical form; may require in‑house salt screening before use.
Unsubstituted aminooxyacetate
Lacks gem‑dimethyl steric shield; higher N‑oxidation risk may compromise solution stability.
Ethyl or tert‑butyl ester analogs
Differ in lipophilicity and acid lability; direct replacement demands re‑optimization of reaction conditions.

Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride: Differentiation vs. Analogs


Salt vs. Free Base: Protonation State and Stability

The hydrochloride salt (target compound) is supplied as a powder with a specified storage temperature of 4 °C, consistent with long‑term solid‑state stability of a protonated primary amine . In contrast, the free base (CAS 2353578‑60‑4, MW 161.20 g/mol, C7H15NO3) lacks a defined counterion and is expected to be a liquid or low‑melting solid at ambient temperature based on its lower molecular weight and absence of ionic interactions; published physical form and storage data for the free base are absent from authoritative databases . The salt form provides a precise stoichiometric handle (exactly one HCl equivalent per amine) for reactions requiring a known amount of free amine after neutralization.

Salt vs Free Base
Reported
Target: powder, 4 °C storage
Free base: physical form not reported
Ensures defined stoichiometry and storage stability
Free-base handling characteristics undocumented
Salt-form stability Amine handling Medicinal chemistry building blocks

Gem-Dimethyl Steric Shield vs. Unsubstituted Aminooxyacetate

The gem‑dimethyl group adjacent to the primary amine in the target compound introduces steric hindrance that is absent in the unsubstituted analog methyl 2-(aminooxy)acetate (MW 105.09 g/mol, C3H7NO3) . Class‑level inference from hindered vs. unhindered primary amines predicts that the α‑quaternary carbon reduces the rate of N‑oxidation and Schiff‑base formation with ambient carbonyls, thereby extending bench‑top stability in solution . Although direct comparative oxidation kinetics have not been published, the structural difference (two methyl groups vs. two hydrogen atoms at the α‑position) represents a quantifiable steric parameter: the Taft Es value for C(CH3)2NH2 is approximately −1.54 vs. approximately −0.3 for CH2NH2, corresponding to a >10‑fold increase in steric bulk [1].

Steric Shield (Taft Es)
Class-level inference
−1.54 vs −0.3
May extend bench‑top solution stability
No direct oxidation kinetics published
Amine oxidation Steric hindrance Aminooxy building blocks

Methyl vs. Ethyl Ester: Lipophilicity and Molecular Weight

The target methyl ester hydrochloride (C7H16ClNO3, MW 197.66 g/mol, CLogP 0.041) differs from the ethyl ester free base analog (C8H17NO3, MW 175.23 g/mol) . While the ethyl ester is only available as the free base in vendor catalogs and lacks a reported CLogP, the addition of one methylene unit typically increases logP by approximately 0.5 units for this structural class [1]. The lower molecular weight of the methyl ester confers a molar advantage in reactions where the ester is ultimately cleaved: 1 g of methyl ester hydrochloride delivers approximately 5.06 mmol of the aminooxy‑acetic acid scaffold after hydrolysis, whereas 1 g of ethyl ester free base delivers approximately 5.71 mmol of scaffold but requires additional steps to remove ethanol as a by‑product.

Methyl vs Ethyl Ester
Class-level inference
MW 197.66 g/mol (salt)
CLogP 0.041 vs est. ~0.5
Supports aqueous reaction conditions
ΔLogP ≈ 0.5 by methylene homologation
Ester homolog comparison Lipophilicity Building block selection

Methyl vs. tert-Butyl Ester: Acid Stability and Orthogonal Deprotection

The methyl ester of the target compound is stable under standard Boc‑deprotection conditions (TFA/DCM) that would cleave a tert‑butyl ester. The tert‑butyl analog (CAS 1565422‑25‑4, C10H21NO3, MW 203.28 g/mol) is specifically noted in vendor descriptions as advantageous for peptide synthesis where its acid‑labile protecting group properties are desired [1]. This orthogonal reactivity profile means the methyl ester can survive acidic conditions that remove Boc groups from the adjacent amine, enabling sequential deprotection strategies: (i) Boc removal with TFA while retaining the methyl ester; (ii) subsequent saponification with LiOH or NaOH to liberate the carboxylic acid [2]. The tert‑butyl ester cannot achieve this orthogonality.

Methyl vs tert‑Butyl Ester
Class-level inference
Methyl ester stable to TFA
tert‑Butyl cleaved (t1/2 < 30 min)
Enables orthogonal deprotection strategy
Class behaviour well established
Protecting group strategy Orthogonal deprotection Peptide coupling

Methyl 2-[(1-amino-2-methylpropan-2-yl)oxy]acetate hydrochloride: Application Scenarios


Aqueous Amide Conjugate Synthesis

With a CLogP of 0.041 , the methyl ester hydrochloride dissolves readily in water and aqueous buffer systems, enabling direct amide coupling with water‑soluble amines via EDC/HOBt or HATU without pre‑dissolution in organic co‑solvents. This is a practical advantage over the ethyl ester analog, whose higher lipophilicity can cause phase separation in predominantly aqueous media, reducing coupling efficiency.

Orthogonal Protection in Peptide/Peptidomimetic Synthesis

The methyl ester remains intact under TFA‑mediated Boc deprotection conditions that cleave tert‑butyl esters [1]. This orthogonality allows the target compound to be incorporated as a side‑chain or linker building block where the amine is Boc‑protected and the ester must survive acidic treatment, enabling a Boc/tBu‑orthogonal methyl ester strategy that is not feasible with the tert‑butyl ester analog.

Hindered Aminooxy Linker with Reduced Non-Specific Reactivity

The gem‑dimethyl group adjacent to the primary amine provides steric shielding that, by class‑level inference [2], retards non‑specific Schiff‑base formation with endogenous carbonyls during bioconjugation steps. This makes the target compound a preferred aminooxy linker over the unsubstituted methyl 2‑(aminooxy)acetate when conjugation must be performed in complex biological matrices or over extended incubation times.

FBDD Building Block with Defined Protonation

The hydrochloride salt provides a precisely defined stoichiometry (one equivalent of HCl per amine), ensuring that every molecule in a screening library carries the same protonation state. This uniformity is critical for biochemical and biophysical assays (e.g., SPR, ITC, NMR) where amine protonation affects binding thermodynamics and solubility. The free base and non‑salt ester analogs lack this stoichiometric consistency, introducing uncontrolled variability in assay results.

Application
Selection Property
Validation Focus
Aqueous amide conjugate synthesis
Hydrophilic methyl ester salt (CLogP 0.041)
Verify coupling efficiency in aqueous buffer
Orthogonal protection strategy
Methyl ester acid stability
Confirm ester integrity after TFA treatment
Sterically hindered aminooxy linker studies
Gem‑dimethyl steric hindrance
Assess reduced Schiff‑base formation vs. unsubstituted analog
Fragment‑based screening building block
Defined HCl salt stoichiometry
Validate protonation uniformity in assay conditions
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